molecular formula C17H20N4O2 B2945521 N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide CAS No. 2034620-29-4

N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2945521
CAS No.: 2034620-29-4
M. Wt: 312.373
InChI Key: CXOBENZYTHZDGW-UHFFFAOYSA-N
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Description

N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a pyrrolidine carboxamide derivative characterized by:

  • A pyrrolidine core substituted at position 3 with a pyridazin-3-yloxy group.
  • A phenethyl moiety attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(2-phenylethyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(18-11-8-14-5-2-1-3-6-14)21-12-9-15(13-21)23-16-7-4-10-19-20-16/h1-7,10,15H,8-9,11-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOBENZYTHZDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Pyrrolidine Carboxamide Derivatives

Compounds (8c–8g):

These derivatives share a pyrrolidine carboxamide backbone but differ in substituents:

  • Position 2 : 4-Hydroxy-2-oxo-2H-chromen-3-yl (coumarin-based).
  • N-Substituents : Varied aryl (e.g., 4-methoxyphenyl, 4-bromophenyl) or alkyl groups (e.g., hexyl, cyclohexyl).
Compound N-Substituent Yield (%) Melting Point (°C) Key Structural Features
8c 4-Methoxyphenyl 45 152–153 Electron-donating methoxy group
8d 4-Bromophenyl 68 179 Heavy atom (Br) enhances molecular weight
8e 4-Fluorophenyl 51 165 Electronegative fluorine substituent
8f Hexyl 34 124–125 Long alkyl chain increases lipophilicity
8g Cyclohexyl 68 166–167 Bulky cycloaliphatic group

Comparison with Target Compound :

  • Substituent Position: The target compound’s pyridazin-3-yloxy group at position 3 (vs.
  • N-Substituent : The phenethyl group balances lipophilicity and steric bulk, contrasting with 8f’s hexyl (more flexible) or 8g’s cyclohexyl (more rigid).
  • Synthetic Accessibility : Lower yields in 8c (45%) and 8f (34%) suggest challenges in introducing methoxy or long alkyl chains, whereas phenethyl may offer moderate synthetic efficiency .

TRPV1 Antagonists ()

The study highlights (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide derivatives as TRPV1 antagonists. Key differences include:

  • Heterocycle : Thiazole (5-membered, S/N-containing) vs. pyridazine (6-membered, dual N-atoms).
  • Substituents : 3-Isopropylphenyl (bulky, hydrophobic) vs. phenethyl (linear, moderate lipophilicity).

Pharmacophore Implications :

  • Thiazole’s sulfur may enhance π-π stacking, while pyridazine’s oxygen could act as a hydrogen-bond acceptor.
  • The target compound’s pyridazin-3-yloxy group may improve solubility compared to thiazole’s hydrophobic core .

Imidazopyridine Derivatives ()

Compound 6a : 2-(1-(2-Methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)-N-((S)-1-phenylethyl)pyrrolidine-1-carboxamide

  • Core Structure : Fused imidazopyridine (planar, aromatic) vs. pyridazine (smaller, less conjugated).
  • Chirality : (S)-1-phenylethyl introduces stereochemical complexity, absent in the target compound’s phenethyl group.

Solid-State Forms ()

The patent describes solid-state forms of a pyrrolidine carboxamide with trifluoroethyl and morpholino groups.

  • Formulation Impact : Differences in polymorphism could affect the target compound’s bioavailability compared to ’s compound .

Key Research Findings and Data Gaps

Physicochemical Properties

  • Lipophilicity : Phenethyl (target) > 4-methoxyphenyl (8c) < hexyl (8f).
  • Melting Points : Pyridazine’s polarity may lower melting points compared to bromophenyl (8d, 179°C) but increase vs. hexyl (8f, 124–125°C).

Recommendations :

  • Conduct 3D-QSAR studies (as in ) to map pharmacophore requirements.
  • Evaluate solid-state stability and polymorphism for formulation development.
  • Compare in vitro activity against TRPV1, kinases, or proteases to validate hypotheses.

Biological Activity

N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a pyridazine ring, known for its pharmacological potential, and a pyrrolidine ring, which is frequently employed in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, leading to various physiological effects. For instance, it has been suggested that the compound can inhibit certain enzymes involved in lipid metabolism, thereby influencing cellular signaling pathways related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Research indicates that modifications to the pyridazine and pyrrolidine moieties can significantly alter the compound's potency and selectivity. For example, substituents on the pyridazine ring can enhance binding affinity to target proteins, while variations in the pyrrolidine structure may affect bioavailability and metabolic stability .

Anticancer Activity

A study examining the anticancer properties of this compound demonstrated its potential as an effective inhibitor of tumor cell proliferation. In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and renal cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. In animal models of inflammation, this compound significantly decreased levels of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityKey Findings
This compoundHeterocyclicAnticancer, Anti-inflammatoryInduces apoptosis in cancer cells; reduces cytokines in inflammation models
Pyridazine DerivativesHeterocyclicVaries widelySome exhibit potent anti-cancer effects but lack specificity
Pyrrolidine DerivativesHeterocyclicDiverse activitiesKnown for neuroprotective effects but less studied for anti-cancer properties

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Formation of Pyrrolidine Ring : Generally synthesized via cyclization involving amines and carbonyl compounds.
  • Coupling Reaction : The final step involves linking the two rings through a carboxamide bond.

Industrial production may utilize optimized conditions for high yield and purity, often employing automated systems for efficiency.

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